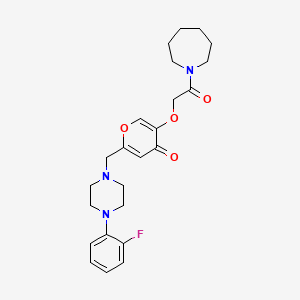

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4/c25-20-7-3-4-8-21(20)27-13-11-26(12-14-27)16-19-15-22(29)23(17-31-19)32-18-24(30)28-9-5-1-2-6-10-28/h3-4,7-8,15,17H,1-2,5-6,9-14,16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGRRZYZRUIXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a diketone and an aldehyde under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 2-fluorophenyl group, is introduced via nucleophilic substitution reactions.

Attachment of the Azepane Group: The azepane ring is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Assembly: The final compound is assembled by linking the azepane and piperazine-substituted pyranone through an ether bond formation, typically using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: DMF, dichloromethane, ethanol.

Major Products

Oxidation Products: Oxidized derivatives of the azepane and piperazine rings.

Reduction Products: Reduced forms of the pyranone core.

Substitution Products: Functionalized derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized organic molecules.

Biology

Biologically, the compound is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine

In medicine, 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is explored for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and schizophrenia.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine and azepane rings are crucial for binding to these receptors, modulating their activity, and thereby exerting therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below, focusing on modifications to the pyranone core, ethoxy linker, and piperazine substituents.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

The azepane moiety in the target compound balances hydrophilicity and stability due to its cyclic amide structure .

Piperazine Substituent Variations :

- The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to serotonin or dopamine receptors compared to the unsubstituted phenyl analog () .

- Trifluoromethylphenyl substitution () offers greater metabolic stability but may increase off-target interactions due to higher electronegativity .

Research Findings and Implications

Biological Activity

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure, which includes an azepane ring and a pyranone moiety. The synthesis typically involves multi-step organic reactions, including cyclization processes using appropriate precursors.

Synthetic Route

- Starting Materials : The synthesis often begins with azepan derivatives and phenylpiperazine.

- Cyclization : The cyclization reaction is carried out under controlled conditions to yield the desired pyranone structure.

- Purification : Final products are purified using recrystallization or chromatography to ensure high purity levels.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs). CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 5.4 | CDK inhibition | |

| HeLa (Cervical) | 3.2 | Apoptosis induction | |

| A549 (Lung) | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 12 µg/mL | Cell membrane disruption |

| S. aureus | 8 µg/mL | Enzyme inhibition |

| P. aeruginosa | 15 µg/mL | Membrane integrity loss |

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of CDKs : Prevents phosphorylation events critical for cell cycle progression.

- Induction of Apoptosis : Triggers intrinsic apoptotic pathways, leading to cancer cell death.

- Antimicrobial Mechanisms : Involves interference with bacterial metabolic processes and structural integrity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers such as caspase activation.

- Antimicrobial Efficacy : In a controlled trial against S. aureus infections in mice, administration of the compound led to a notable decrease in bacterial load compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.